Sisunatovir is an orally available, small molecule inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, sisunatovir specifically targets and binds to RSV-F protein on the viral surface, which inhibits RSV-F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV-F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
Sisunatovir
CAS No.: 1903763-82-5
Cat. No.: VC0542098
Molecular Formula: C23H22F4N4O
Molecular Weight: 446.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903763-82-5 |
---|---|
Molecular Formula | C23H22F4N4O |
Molecular Weight | 446.4 g/mol |
IUPAC Name | 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one |
Standard InChI | InChI=1S/C23H22F4N4O/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27/h2-5,10-11H,1,6-9,12-13,28H2 |
Standard InChI Key | JOPCJJSYRPUEDS-UHFFFAOYSA-N |
SMILES | C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN |
Canonical SMILES | C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Identification and Nomenclature
Sisunatovir is chemically identified as 1'-{[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)-1H-1,3-benzodiazol-2-yl]methyl}-6'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-one . The compound exists in various formulations, including the hydrochloride salt form known as Sisunatovir Hydrochloride (C23H23ClF4N4O) .
Physical and Chemical Characteristics
Table 1: Key Physical and Chemical Properties of Sisunatovir
The chemical structure of sisunatovir contains several key functional groups that contribute to its specificity and efficacy as an RSV fusion protein inhibitor, including fluorine-containing moieties that enhance its pharmacokinetic properties .
Mechanism of Action
Target Identification
Sisunatovir operates through a specific and targeted mechanism as an RSV F-protein inhibitor . The F-protein (fusion protein) is a critical surface glycoprotein on the RSV virus that plays an essential role in the viral lifecycle by facilitating the fusion of the viral envelope with the host cell membrane . This fusion process is a necessary step for viral entry into host cells and subsequent viral replication.
Inhibitory Process
By precisely binding to the RSV F-protein on the viral surface, sisunatovir effectively blocks the conformational changes required for the fusion process . This inhibition prevents the virus from fusing with and entering human cells, thereby blocking a crucial step in the viral infection pathway . This mechanism of action ultimately:
-
Prevents viral entry into host cells
-
Blocks RSV replication processes
-
Reduces viral load in infected individuals
-
Decreases the severity and duration of RSV-associated symptoms
This targeted approach represents an advantage over broader antiviral strategies, as it specifically disrupts a unique aspect of the RSV lifecycle without significantly affecting host cellular processes, potentially reducing off-target effects .
Preclinical Research and Development
Discovery and Optimization
Sisunatovir was identified through a systematic lead optimization process at ReViral, originating from hits discovered during a physical property-directed hit profiling exercise . The development process involved collaborative efforts in medicinal chemistry and virology across multiple research organizations, reflecting the comprehensive approach taken to optimize the compound's properties .
In Vitro Efficacy
Laboratory testing demonstrated impressive antiviral potency, with sisunatovir exhibiting a mean IC50 of 1.2 nM against a diverse panel of RSV A and B laboratory strains and clinical isolates . This remarkably low IC50 value indicates high potency against both major RSV subtypes, suggesting broad-spectrum activity against clinically relevant RSV strains .
Animal Models
Preclinical evaluation in the Balb/C mouse model of RSV infection demonstrated significant antiviral efficacy . These animal studies provided crucial proof-of-concept data supporting sisunatovir's potential therapeutic benefit and helped establish appropriate dosing parameters for subsequent human trials .
Pharmacokinetic Profile
Sisunatovir demonstrated favorable pharmacokinetic characteristics across preclinical species:
-
Oral bioavailability ranging from 42% to >100% across different animal models
-
Highly efficient penetration into lung tissue, the primary site of RSV infection
-
Suitable properties for oral administration, supporting convenient dosing approaches
These pharmacokinetic findings were particularly encouraging, as they suggested that sisunatovir could achieve therapeutically relevant concentrations at the primary site of RSV infection following oral administration .
Clinical Trials and Development Status
Early Phase Testing
Initial clinical evaluation in healthy adult human volunteers experimentally infected with RSV demonstrated a potent antiviral effect . These challenge studies showed significant reductions in viral load and symptom severity compared to placebo, providing preliminary evidence of therapeutic efficacy in humans .
Advanced Clinical Trials
Following promising early results, sisunatovir advanced to later-stage clinical development, including:
-
A phase 2/3 study enrolling non-hospitalized adults with RSV infection who were at risk of severe illness
-
A phase 1 trial investigating safety and tolerability in infants and children with RSV-related pneumonia
-
Additional studies examining drug-drug interactions, particularly with medications that reduce stomach acid
-
Investigations into potential effects on cardiac parameters, specifically the QTc interval
A pediatric clinical trial (NCT06102174) was designed to determine appropriate dosing for children under 5 years of age, with participants receiving the investigational drug for up to 5 days, administered as 2 doses daily approximately 12 hours apart .
Development Challenges and Status
Despite receiving Fast Track designation from the FDA and advancing to Phase III trials, Pfizer announced in August 2024 the termination of sisunatovir's clinical development program . This decision was attributed to "ongoing challenges," with specific mention of drug-drug interactions with antacids . While Pfizer emphasized that the termination was due to "business reasons" rather than safety concerns, this development represented a significant setback in the compound's progress toward potential regulatory approval .
Table 2: Key Clinical Development Milestones for Sisunatovir
Administration and Dosing
Formulation and Route
Sisunatovir was developed as an oral medication, typically administered in the form of tablets or capsules . This oral formulation offered potential advantages in terms of patient convenience and administration flexibility across different clinical settings .
Dosing Regimens
While optimal dosing was still being investigated prior to development termination, clinical trials explored various approaches:
-
In pediatric studies, the investigational dosing regimen consisted of treatment for up to 5 days, with 2 doses administered daily approximately every 12 hours (10 doses total)
-
Adult studies investigated both single-dose pharmacokinetics and multiple-dose regimens over several days
-
Various trials also examined the effects of food on drug absorption to optimize administration guidance
Future Perspectives
Implications for RSV Drug Development
Despite the termination of sisunatovir's development, the compound and its associated research provide valuable lessons for ongoing efforts to develop effective RSV therapeutics . The specific targeting of the RSV F-protein remains a valid and promising approach, with the mechanistic insights gained from sisunatovir potentially informing the design of next-generation inhibitors .
Continued Need for RSV Therapies
The discontinuation of sisunatovir development emphasizes the continued unmet medical need for effective RSV treatments, particularly for vulnerable populations . While preventive options have expanded with recent approvals of RSV vaccines and monoclonal antibodies, therapeutic options for established RSV infections remain limited .
Alternative Development Approaches
Pfizer indicated that while terminating sisunatovir development, they would "focus our efforts on identifying and advancing the development of other investigational therapeutics that have the greatest potential to prevent and treat RSV disease and other viral respiratory pathogens" . This statement suggests continued interest in the RSV therapeutic space, albeit through alternative compounds or approaches .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume